molecular formula C19H18N2O4 B6493510 3,3'-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 51424-04-5

3,3'-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B6493510
CAS No.: 51424-04-5
M. Wt: 338.4 g/mol
InChI Key: UNAMVXWYDIIHQX-UHFFFAOYSA-N
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Description

1.1. Overview of 3,3'-(Phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) 3,3'-(Phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) (hereafter referred to as Compound 4e) is a bis(pyridyl)methane derivative characterized by a central phenylmethylene group bridging two 4-hydroxy-6-methylpyridin-2(1H)-one moieties. This compound exhibits notable thermal stability (melting point >300°C) and is synthesized via condensation reactions involving aldehydes and 4-hydroxy-6-methylpyridin-2(1H)-one under reflux conditions .

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-phenylmethyl]-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-10-8-13(22)16(18(24)20-10)15(12-6-4-3-5-7-12)17-14(23)9-11(2)21-19(17)25/h3-9,15H,1-2H3,(H2,20,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAMVXWYDIIHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C2=CC=CC=C2)C3=C(C=C(NC3=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716243
Record name 3,3'-(Phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51424-04-5
Record name NSC288510
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-(Phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) typically involves the condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenylmethylene bridge can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylmethylene derivatives.

Scientific Research Applications

While specific applications for "3,3'-((3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)" are not explicitly detailed in the search results, information regarding similar compounds and their potential applications can be found.

Potential Applications Based on Similar Compounds

  • Hydrogen Bonding and Metal Chelation The presence of hydroxyl groups and the pyridinone structure suggests potential for hydrogen bonding and metal chelation, which may contribute to its chemical and biological properties.
  • Biological activities Similar pyridinone derivatives have demonstrated various biological properties.
  • Phytotoxic Products Derivatives of methylpyridin-2(1H)-one can be used as lead structures for the development of more active phytotoxic products .

Structural Information

3,3'-((3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a symmetrical molecule consisting of two pyridinone rings connected by a methylene bridge derived from a 3-methoxyphenyl group. Key structural elements include hydroxyl groups and a pyridinone structure.

Reactivity

The compound's reactivity is largely determined by its functional groups.

Synthesis

The synthesis of 3,3'-((3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) likely involves a multi-step process. While the exact method is not provided in the search results, a general approach might include reflux .

Related Compounds

Mechanism of Action

The mechanism of action of 3,3’-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • 4e requires significantly longer reaction times (40–90 h) compared to 4a (1.5 h), likely due to steric hindrance from the phenyl group .
  • Yields decrease with bulkier substituents: 4a (92%) > 4e (56%) > 4b (35%) .

2.2. Spectral and Physicochemical Properties
2.2.1. Infrared (IR) Spectroscopy

  • 4e displays aromatic C–H stretches at 3,062 cm⁻¹ and hydroxyl (O–H) bands at 3,445 cm⁻¹, absent in aliphatic analogues like 4a .
  • 4a exhibits a distinct methylene (–CH₂–) stretch at 2,899 cm⁻¹, replaced by phenyl vibrations in 4e .

NMR Spectroscopy

  • ¹H-NMR : 4e shows aromatic proton signals at δ 6.99–7.20 ppm (H2", H3", H4", H5", H6"), absent in 4a and 4b .
  • ¹³C-NMR : The phenylmethylene carbon (C7) in 4e resonates at δ 34.5 ppm, compared to δ 18.7 ppm for the methylene carbon in 4a .

2.2.3. Thermal Stability
All analogues exhibit high melting points (>300°C), indicating robust intermolecular hydrogen bonding and π-stacking (for 4e ) .

2.3. Biological Activity
2.3.1. Phytotoxicity

  • 4e and its analogues demonstrate selective phytotoxicity against dicotyledonous plants (e.g., Ipomoea grandifolia) over monocots (e.g., Sorghum bicolor) at 6.7 × 10⁻⁸ mol/g .
  • The phenyl group in 4e may enhance lipophilicity, improving membrane permeability and bioactivity compared to aliphatic derivatives .

Biological Activity

3,3'-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound notable for its unique structural features, including a phenylmethylene bridge linking two 4-hydroxy-6-methylpyridin-2(1H)-one moieties. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 3,3'-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is C19H16N2O4C_{19}H_{16}N_{2}O_{4}. The presence of hydroxyl groups and the pyridinone structure suggest significant potential for hydrogen bonding and metal chelation, which may enhance its biological activity.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC19H16N2O4C_{19}H_{16}N_{2}O_{4}
Functional GroupsHydroxyl (-OH), Pyridinone
Molecular Weight336.34 g/mol
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with benzaldehyde under acidic conditions. This reaction can produce a Schiff base intermediate that subsequently cyclizes to yield the final product. Common solvents for this reaction include ethanol or methanol, often catalyzed by hydrochloric or sulfuric acid.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological properties, including:

1. Antimicrobial Activity:
Studies have shown that pyridinone derivatives can possess significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, demonstrating effective inhibition of growth .

2. Antioxidant Properties:
The antioxidant capacity of these compounds is attributed to their ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases .

3. Antitumor Activity:
Preliminary investigations suggest that 3,3'-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) may exhibit cytotoxic effects against certain cancer cell lines. For example, derivatives of similar structures have shown promise in inhibiting tumor growth in vitro .

Table 2: Summary of Biological Activities

Activity TypeEvidence/Findings
AntimicrobialEffective against E. coli and Staphylococcus aureus
AntioxidantScavenging free radicals; potential protective effects
AntitumorCytotoxic effects observed in cancer cell lines

The biological activity of 3,3'-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is believed to involve interaction with specific molecular targets such as enzymes or receptors. The exact mechanisms remain to be fully elucidated but may include modulation of enzyme activity and interference with cellular signaling pathways.

Case Studies

Recent studies have explored the efficacy of similar pyridinone derivatives:

  • Antimicrobial Testing: A series of compounds were synthesized and tested against common bacterial pathogens using the MTT assay, revealing significant antimicrobial activity comparable to standard antibiotics.
  • Antioxidant Evaluation: The DPPH radical scavenging assay was employed to assess the antioxidant potential, showing promising results that indicate the ability to reduce oxidative stress markers in cellular models.

Q & A

Q. What synthetic methodologies are optimal for preparing 3,3'-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)?

A multi-component reaction involving aldehydes, aniline (or ammonium acetate), and 6-methyl-4-hydroxypyran-2-one in ionic liquids (e.g., [BMIM][Br]) provides high yields (~56%) under green conditions. This method avoids volatile solvents and allows ionic liquid recycling . For crystallization, methanol-diethyl ether (1:1 v/v) yields suitable single crystals after 7 days at room temperature .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • X-ray crystallography : Reveals intermolecular hydrogen bonds (e.g., N1—H1A···O1 and O2—H2B···O1) stabilizing the crystal lattice. Bond lengths (e.g., C—O: ~1.25 Å) confirm keto-enol tautomerism .
  • NMR spectroscopy : 1H^1H-NMR (DMSO-d6d_6) shows peaks at δ 2.15 (6H, 6-CH3_3), 5.87 (pyridinone protons), and 11.69 (NH groups). 13C^{13}C-NMR confirms carbonyl carbons at δ 167.7 .
  • IR spectroscopy : Bands at 3,445 cm1^{-1} (O—H) and 1,632 cm1^{-1} (C=O) .

Q. What role does the compound play in medicinal chemistry?

It serves as an intermediate in synthesizing second-generation pyridin-2(1H)-one hybrids, which act as non-nucleoside HIV-1 reverse transcriptase inhibitors. Structural modifications at C-3 (e.g., nitro groups) enhance activity against mutant viral strains .

Advanced Research Questions

Q. How do solvent systems and reaction conditions influence synthetic outcomes?

Ionic liquids like [BMIM][Br] improve reaction efficiency (95°C, 40 h) due to their high polarity and ability to stabilize intermediates. Solvent-free conditions reduce side reactions, while methanol-diethyl ether crystallization minimizes impurities . Comparative studies show [BMIM][Br] outperforms [BMIM][PF6_6] in yield and product isolation .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

While the compound is primarily studied for antiviral applications, reports phytotoxic activity (56% yield in herbicidal assays). To reconcile this, researchers should:

  • Conduct dose-response assays to differentiate therapeutic vs. toxic thresholds.
  • Use molecular docking to compare binding affinities for HIV-1 reverse transcriptase vs. plant enzyme targets .

Q. What computational methods support structure-activity relationship (SAR) studies?

Molecular modeling (e.g., docking with AutoDock Vina) predicts interactions with HIV-1 reverse transcriptase’s allosteric pocket. Key residues (e.g., Lys101, Tyr181) form hydrogen bonds with the hydroxyl and carbonyl groups. QSAR models incorporating Hammett constants for substituents at C-3 can optimize bioactivity .

Q. How do tautomeric forms affect the compound’s reactivity and stability?

The keto-enol equilibrium influences hydrogen-bonding networks in the solid state (confirmed by X-ray data). Enol tautomers dominate in polar solvents (DMSO), enhancing solubility for biological assays. Stability studies (TGA/DSC) show decomposition >250°C, indicating robustness under standard lab conditions .

Methodological Considerations

Q. What analytical strategies address challenges in purity assessment?

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm to resolve intermediates.
  • TLC : Monitor reactions using silica gel plates (ethyl acetate/hexane, 3:7) with vanillin staining for visualization .

Q. How can crystallographic data resolve structural ambiguities?

Refinement with SHELXL (riding model for H-atoms, isotropic thermal parameters) ensures accurate bond geometry. Hydrogen-bonding tables (e.g., O···O distances: 2.61 Å) validate packing motifs .

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